

# Comparing the biological activity of different 2-Aminopropanediamide derivatives.

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A Comparative Guide to the Biological Activity of 2-Aminopyrimidine Derivatives as  $\beta$ -Glucuronidase Inhibitors

This guide provides a comparative analysis of a series of 2-aminopyrimidine derivatives and their inhibitory activity against  $\beta$ -glucuronidase. The data and protocols presented are based on a study by Hina, S., et al., published in Molecules (2022).[1] Increased activity of  $\beta$ -glucuronidase is associated with various pathological conditions, including colon cancer and urinary tract infections, making inhibitors of this enzyme a significant area of research.[1]

### **Data Presentation: Comparative Inhibitory Activity**

The following table summarizes the in vitro  $\beta$ -glucuronidase inhibitory activity of various 2-aminopyrimidine derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



Compound ID	Structure	R-group	IC50 (μM) ± SEM
Standard	D-saccharic acid 1,4- lactone	-	45.75 ± 2.16
1	2-amino-4- (phenylamino)-6- chloropyrimidine	Phenyl	> 500
2	2-amino-4-((2- methoxyphenyl)amino )-6-chloropyrimidine	2-methoxyphenyl	> 500
3	2-amino-4-((3- methoxyphenyl)amino )-6-chloropyrimidine	3-methoxyphenyl	> 500
4	2-amino-4-((4- methoxyphenyl)amino )-6-chloropyrimidine	4-methoxyphenyl	> 500
5	2-amino-4-((2,5- dimethoxyphenyl)amin o)-6-chloropyrimidine	2,5-dimethoxyphenyl	> 500
6	2-amino-4-((3- methoxy-4- methylphenyl)amino)- 6-chloropyrimidine	3-methoxy-4- methylphenyl	> 500
7	2-amino-4-((5-chloro- 2,4- dimethoxyphenyl)amin o)-6-chloropyrimidine	5-chloro-2,4- dimethoxyphenyl	> 500
8	2-amino-4-((4- butoxyphenyl)amino)- 6-chloropyrimidine	4-butoxyphenyl	72.0 ± 6.20
9	2-amino-4-((4- (octyloxy)phenyl)amin o)-6-chloropyrimidine	4-(octyloxy)phenyl	126.43 ± 6.16



22	2-amino-4-((4- ethylphenyl)amino)-6- chloropyrimidine	4-ethylphenyl	300.25 ± 12.5
23	2-amino-4-((4- butylphenyl)amino)-6- chloropyrimidine	4-butylphenyl	257.0 ± 4.18
24	2-amino-4-((3-chloro- 4- fluorophenyl)amino)-6 -chloropyrimidine	3-chloro-4- fluorophenyl	2.8 ± 0.10

### **Experimental Protocols**

The methodologies for the key experiments are detailed below.

## Synthesis of 2-Aminopyrimidine Derivatives (1-27)

The synthesis of the 2-aminopyrimidine derivatives was carried out by reacting 2-amino-4,6-dichloropyrimidine with a variety of amines. The reaction was conducted in the presence of triethylamine under solvent-free conditions at a temperature of 80–90 °C.[1] The resulting compounds were characterized using EI-MS, HREI-MS, and NMR spectroscopy.[1]

#### In Vitro β-Glucuronidase Inhibition Assay

The  $\beta$ -glucuronidase inhibitory activity of the synthesized compounds was evaluated using a spectrophotometric assay. The assay mixture contained 185 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution, and 5 µL of  $\beta$ -glucuronidase enzyme solution. The mixture was incubated at 37 °C for 30 minutes. The reaction was initiated by adding 5 µL of p-nitrophenyl- $\beta$ -D-glucuronide as the substrate. After another 30-minute incubation at 37 °C, the reaction was stopped by the addition of 50 µL of 0.2 M Na2CO3 solution. The absorbance was measured at 405 nm using a microplate reader. D-saccharic acid 1,4-lactone was used as the standard inhibitor. The percentage of inhibition was calculated, and the IC50 values were determined using EZ-Fit software.

#### **Visualizations**



### **Experimental Workflow for Synthesis and Screening**

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#### References

- 1. mdpi.com [mdpi.com]
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